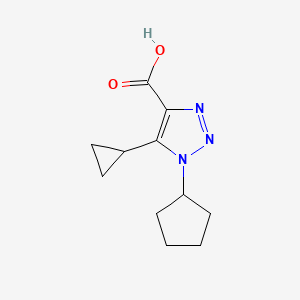
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically begins with 2-chloropyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amino alcohols, and carbonyl compounds.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used in research to understand various biochemical pathways and their regulation.
Medicine:
Pharmaceuticals: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-amino-2-(2-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol makes it more reactive in substitution reactions compared to its bromine and fluorine analogs.
Biological Activity: The specific interactions of the chlorine-substituted compound with biological targets may differ, leading to unique biological effects and potential therapeutic applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
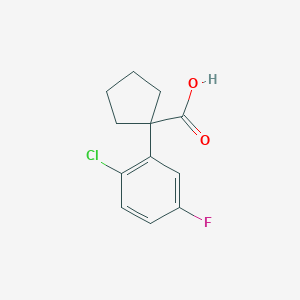
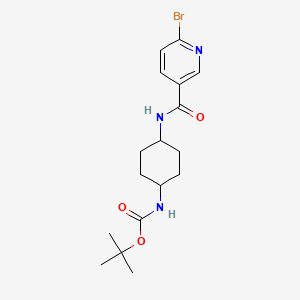

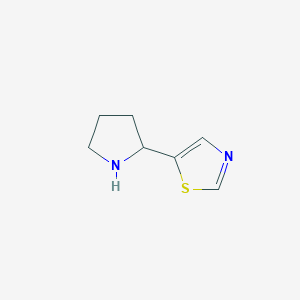

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
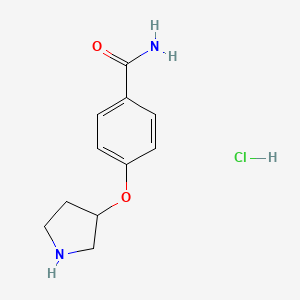
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
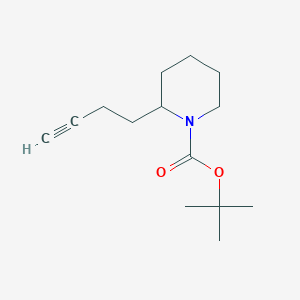
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
